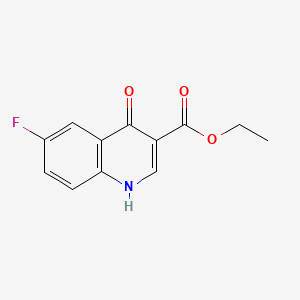

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPRCADPRULVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351825 | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-00-6, 318-35-4 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Principles and Practices

Abstract: This technical guide provides an in-depth exploration of the synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the development of fluoroquinolone antibacterial agents and other therapeutic compounds. We delve into the robust and widely adopted Gould-Jacobs reaction, elucidating its mechanistic underpinnings, from the initial condensation to the critical thermal cyclization step. This document furnishes a detailed, field-tested experimental protocol, alongside a critical analysis of process parameters and modern optimization strategies, such as microwave-assisted synthesis. Furthermore, we outline the standard analytical methodologies for product characterization and quality control, ensuring a comprehensive resource for researchers, chemists, and professionals in drug development. The guide is structured to provide not just procedural steps, but the causal logic behind them, fostering a deeper understanding of this essential synthetic transformation.

Introduction: The Significance of a Core Fluoroquinolone Precursor

This compound is a highly valuable heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a quinoline core appended with fluorine, hydroxyl, and ethyl carboxylate groups, makes it an ideal starting point for the synthesis of a wide array of pharmacologically active molecules.[1][2]

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₀FNO₃[3]

-

Molecular Weight: 235.21 g/mol [3]

-

CAS Number: 318-35-4[3]

The molecule's key feature is the 4-hydroxyquinoline scaffold, which is known to exist in a tautomeric equilibrium with its 4-oxo (or quinolone) form. The presence of a fluorine atom at the C-6 position is particularly significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall biological activity.[4]

Importance in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of fluoroquinolone antibiotics.[5][6] The quinolone core is essential for the antibacterial activity of this class of drugs, which function by inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond its role in creating antibacterials, this quinoline derivative serves as a versatile precursor for developing novel anti-inflammatory, anticancer, and antimalarial agents.[1][7] Its utility extends into biological research for investigating the mechanisms of action of quinoline-based compounds and in material science for creating novel polymers and coatings.[1][8]

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The most reliable and conventional method for preparing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[7][9] This thermal cyclization method provides a direct route to the quinoline backbone from readily available aniline derivatives.[10]

Core Principles and Causality

The Gould-Jacobs reaction is a two-stage process:

-

Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate (an anilinomethylenemalonate).[7] This step is driven by the nucleophilicity of the aniline nitrogen and the electrophilicity of the vinylic carbon of DEEM, leading to the elimination of ethanol.

-

Thermal Cyclization: The enamine intermediate undergoes a high-temperature, intramolecular 6-electron electrocyclization, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring system.[7] The reaction requires significant thermal energy to overcome the activation barrier for cyclization and is typically performed in a high-boiling, inert solvent like diphenyl ether.[11][12] The ultimate driving force is the formation of the highly stable, aromatic quinoline ring.

Step-by-Step Mechanism

Caption: Experimental workflow for the synthesis of the target compound.

3.2.1: Condensation of 4-Fluoroaniline and DEEM

-

To a reaction flask equipped with a condenser and under a nitrogen atmosphere, add 4-fluoroaniline (66.6 g, 0.6 mol) and diethyl ethoxymethylenemalonate (129.8 g, 0.6 mol). [11]2. Heat the mixture to 140°C with stirring. [11]3. Maintain this temperature for approximately one hour. During this time, the ethanol generated from the condensation will vaporize and can be collected. [11]The reaction can be monitored by TLC until the starting aniline is consumed.

3.2.2: High-Temperature Cyclization

-

After the initial condensation, add diphenyl ether (500 ml) to the reaction mixture. [11]2. Increase the temperature to bring the mixture to a gentle reflux (approximately 250°C). [11]3. Maintain at reflux with vigorous stirring for 15 minutes. [11]The causality here is critical: insufficient time leads to incomplete cyclization, while prolonged heating can lead to degradation and reduced yield. [13] 3.2.3: Isolation and Purification

-

Remove the heat source and allow the mixture to cool to ambient temperature.

-

Once cooled, add diethyl ether to the mixture to precipitate the product. [11]3. Collect the resulting solid product by vacuum filtration.

-

Wash the filter cake thoroughly with fresh diethyl ether to remove residual diphenyl ether and any unreacted starting materials. [11]5. Air dry the product or dry under vacuum to obtain this compound. A typical yield for this procedure is around 69%. [11]

Safety Precautions

-

This synthesis involves very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

-

Perform the reaction in a well-ventilated fume hood.

-

4-Fluoroaniline is toxic and should be handled with care.

-

Diethyl ether is highly flammable; ensure no ignition sources are nearby during the precipitation and washing steps.

Process Optimization and Modern Methodologies

While the conventional Gould-Jacobs reaction is reliable, there are opportunities for optimization to improve efficiency, yield, and environmental impact. [14]

Critical Parameter Analysis

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Controls reaction rate and cyclization efficiency. Too low results in incomplete reaction; too high can cause degradation. [13] | Perform a time-temperature study to find the optimal balance for maximizing yield while minimizing byproduct formation. [13] |

| Reaction Time | Affects the completeness of both condensation and cyclization stages. | Monitor reaction progress using TLC or HPLC to determine the optimal endpoint and avoid unnecessary heating. |

| Solvent | The high-boiling solvent is crucial for reaching the required cyclization temperature. | While diphenyl ether is standard, other high-boiling inert solvents could be explored, though they are often expensive. [15] |

| Purity of Reactants | Impurities in starting materials can lead to side reactions and lower yields. | Use high-purity 4-fluoroaniline and DEEM. DEEM can be purified by distillation if necessary. [16][17] |

Conventional Heating vs. Microwave-Assisted Synthesis

A significant advancement in this synthesis is the use of microwave irradiation, which offers a compelling alternative to conventional heating. [18]

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conductive heating from an external source. | Direct dielectric heating of polar molecules. |

| Reaction Time | Hours. [15] | Minutes. [13][18] |

| Energy Efficiency | Low; significant energy is lost to the environment. | High; energy is focused directly on the reaction mixture. [15] |

| Yield & Purity | Generally good, but can be affected by prolonged heating. | Often results in higher yields and purer products due to reduced degradation. [4][13] |

| Environmental Impact | High energy consumption and use of high-boiling solvents. [15]| Lower energy consumption; can sometimes be performed solvent-free, reducing waste. [15][18]|

Characterization and Quality Control

Verifying the identity and purity of the final product is a critical, self-validating step in the synthetic process.

Expected Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (typically 320-323°C) [3][4] |

| Boiling Point | ~338.5 °C (Predicted) [3] |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO. |

Standard Analytical Techniques for Verification

A combination of chromatographic and spectroscopic methods should be employed for full characterization. [19]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) and UV detection is standard. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR will show characteristic signals for the aromatic protons, the ethyl group, and the hydroxyl proton. ¹³C NMR and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the fluorine atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. [21]* Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and quinolone ring, and C-F bond vibrations.

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of this compound via the Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing reliable access to a crucial precursor for fluoroquinolone antibiotics and other important therapeutic agents. Understanding the mechanistic details, mastering the experimental protocol, and embracing modern optimization techniques empowers researchers to efficiently produce this high-value compound. The robust nature of this synthesis, coupled with well-defined methods for characterization, ensures its continued relevance and application in the demanding fields of pharmaceutical research and drug development.

References

- Smolecule. (n.d.). Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.

- PrepChem.com. (n.d.). Synthesis of this compound.

- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

- MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.

- Chem-Impex. (n.d.). This compound.

- Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.

- NIH National Library of Medicine. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

- Journal of Pharmaceutical Technology and Clinical Pharmacy. (2023). benign and proficient procedure for preparation of quinoline derivatives.

- BenchChem. (n.d.). A Comparative Analysis of Synthesis Methods for Quinolone-Core Antibacterial Agents.

- Chem-Impex. (n.d.). 6-Fluoro-4-hidroxiquinolina-3-carboxilato de etilo.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.

- PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

- ChemicalBook. (n.d.). Diethyl ethoxymethylenemalonate.

- J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives.

- CGS-9896-药物合成数据库. (n.d.).

- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.

- Chongqing Chemdad Co., Ltd. (n.d.). ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate.

- PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate.

- Organic Syntheses. (n.d.). diethyl methylenemalonate.

- ResearchGate. (n.d.). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization.

- ResearchGate. (n.d.). Synthesis of Purines and Related Molecules by Cyclization Reactions of Heterocyclic Enamines.

- Digital Commons @ North Dakota State University. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution.

- ChemUniverse. (n.d.). This compound [P74869].

- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ACS Publications. (n.d.). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates.

- PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State.

- NIH National Library of Medicine. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization.

- GalChimia. (2017). Reaction Optimization: Case Study 1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. CGS-9896-药物合成数据库 [drugfuture.com]

- 13. ablelab.eu [ablelab.eu]

- 14. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]

- 15. benchchem.com [benchchem.com]

- 16. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. noveltyjournals.com [noveltyjournals.com]

Physical and chemical properties of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a high-value intermediate in the landscape of medicinal chemistry and organic synthesis. Belonging to the quinolone family, its structure is distinguished by a fluorine atom at the 6-position, a modification known to significantly enhance biological activity and modulate pharmacokinetic properties.[1][2] This compound is not merely a synthetic curiosity; it is a foundational building block for a diverse range of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Its utility is deeply rooted in its unique chemical reactivity and the biological significance of the 4-quinolone scaffold, which is central to the mechanism of action for numerous established drugs.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its physical and chemical properties, a validated synthesis protocol, and an overview of its critical applications.

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and behavior in various experimental settings. The compound typically presents as an off-white solid with a high melting point, indicating considerable thermal stability.[1][2] Its predicted low water solubility suggests that it is not likely to be mobile in aqueous environmental systems.[5]

| Property | Value | Source(s) |

| CAS Number | 318-35-4 | [1][2][6] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2][6][7] |

| Molecular Weight | 235.21 g/mol | [1][2][6] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | >300 °C or 320-323 °C | [1][2][6] |

| Boiling Point | 338.5 ± 37.0 °C (Predicted) | [6] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store at 2-8 °C under inert gas | [6] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by a crucial structural feature: keto-enol tautomerism. This equilibrium has profound implications for its reactivity and, most importantly, its interaction with biological targets.

Keto-Enol Tautomerism: The Key to Biological Activity

Like other 4-hydroxyquinoline derivatives, this molecule exists as a dynamic equilibrium between two tautomeric forms: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[4][8] Extensive studies, including spectroscopic analysis and computational modeling, have shown that the keto tautomer is predominantly favored in both solid and solution states.[9]

This preference is not trivial. For the vast class of quinolone antibacterial agents, the biological activity is intrinsically linked to the keto form.[4] In silico docking studies have established that the 4-oxo group and the adjacent N-H proton of the keto tautomer are critical for forming key hydrogen bonding interactions within the active sites of target enzymes like DNA gyrase and topoisomerase IV.[4][8] Tautomerization away from this bioactive conformation can lead to a loss of pharmacological activity.[8][9] Therefore, understanding and controlling this equilibrium is a central theme in the design of new quinolone-based drugs.

Synthetic Versatility

As a synthetic intermediate, the compound offers several reactive sites for further functionalization. The nitrogen atom of the quinolone ring can undergo reactions such as N-alkylation to introduce diverse substituents, a common strategy in modifying the pharmacokinetic profile of fluoroquinolones.[10][11] The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, another key functional group for biological activity, or can be modified to form amides and other derivatives.[12] This synthetic flexibility makes it an invaluable platform for generating libraries of novel compounds for drug discovery campaigns.[1][3][13]

Synthesis Methodology

The most established and reliable method for synthesizing this compound is a variation of the Gould-Jacobs reaction. This process involves two primary steps: the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinolone ring system.

Experimental Protocol: Gould-Jacobs Synthesis[15]

This protocol describes a proven method for the gram-scale synthesis of the title compound.

Causality and Experimental Choices:

-

Nitrogen Atmosphere: The initial reaction is conducted under nitrogen to prevent oxidation of the aniline starting material at high temperatures.

-

Diethyl Ethoxymethylenemalonate (DEEM): DEEM is a classic reagent for this reaction. The ethoxymethylene group acts as a masked aldehyde, which condenses with the aniline, while the two ester groups provide the necessary framework for the subsequent cyclization.

-

High-Temperature Cyclization: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier. Diphenyl ether is used as a high-boiling solvent (B.P. 259 °C) to achieve the necessary reflux temperature for the reaction to proceed efficiently.

-

Precipitation with Diethyl Ether: Upon cooling, the product is less soluble in the nonpolar diphenyl ether/diethyl ether mixture than the starting materials or byproducts, allowing for its isolation via simple filtration.

Step-by-Step Methodology:

-

Step 1: Condensation a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (66.6 g, 0.6 mole) and diethyl ethoxymethylenemalonate (129.79 g, 0.6 mole). b. Heat the mixture to 140 °C under a nitrogen atmosphere. c. Maintain this temperature for approximately one hour, allowing the ethanol generated during the condensation to distill off.

-

Step 2: Cyclization a. To the resulting intermediate mixture, add diphenyl ether (500 ml). b. Heat the mixture to its reflux temperature (approx. 250-260 °C) with stirring. c. Maintain the reflux for 15 minutes to ensure complete cyclization.

-

Step 3: Isolation and Purification a. Remove the heat source and allow the reaction mixture to cool to room temperature. b. Add diethyl ether to the cooled mixture to precipitate the product. c. Collect the solid product by filtration. d. Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether. e. Air-dry the product to yield this compound (yield: 97.3 g, 69%).

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile precursor for synthesizing biologically active molecules.[1][3] The 6-fluoro-4-quinolone scaffold is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.

-

Antimicrobial Agents: This compound is a direct precursor to potent fluoroquinolone antibiotics.[10][14] Further synthetic steps, such as N-alkylation and substitution at the 7-position, can be performed to generate compounds with broad-spectrum antibacterial activity.[11][15] The fluorine atom at C-6 is particularly crucial for enhancing activity against Gram-negative bacteria by improving cellular penetration and DNA gyrase inhibition.[16]

-

Anticancer and Antimalarial Drugs: The 4-quinolone core is not limited to antibacterial applications. Derivatives have shown promise as anticancer and antimalarial agents.[3][11][13] For instance, quinolone 3-esters have been investigated for their activity against the Plasmodium falciparum parasite, which causes malaria.[8]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, quinoline derivatives are explored for their potential in developing agrochemicals like fungicides or herbicides.[17] The stable heterocyclic structure also allows for its incorporation into polymers to enhance properties such as UV resistance.[17]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[18] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.[5]

Conclusion

This compound is a cornerstone intermediate for chemical and pharmaceutical research. Its robust synthesis, versatile reactivity, and the inherent biological significance of its core structure make it an indispensable tool. The compound's critical keto-enol tautomerism directly influences its biological function, highlighting the importance of fundamental chemical principles in modern drug design. For scientists and researchers in drug development, a thorough understanding of this molecule's properties and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

ResearchGate. Tautomeric forms of 4-hydroxy quinoline. Available from: [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

-

ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]

-

ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon. Available from: [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

-

BuyersGuideChem. Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. Available from: [Link]

-

PubChemLite. This compound (C12H10FNO3). Available from: [Link]

-

ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Available from: [Link]

-

ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link]

-

PubChemLite. Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). Available from: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

-

ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available from: [Link]

-

ECHA CHEM. Identity. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 17. jk-sci.com [jk-sci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, identified by CAS number 318-35-4, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. This off-white powder is a highly functionalized quinoline derivative, a class of compounds renowned for their broad spectrum of biological activities. The strategic placement of a fluorine atom at the C-6 position, a hydroxyl group at C-4, and an ethyl carboxylate at C-3 bestows upon this molecule a unique reactivity profile, making it a valuable precursor for a diverse array of therapeutic agents. Its primary significance lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial drugs.[1][2] Furthermore, its structural scaffold is actively being explored for the development of novel anti-inflammatory, anticancer, and antiviral agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications in modern drug discovery and development.

Physicochemical and Structural Properties

This compound is a stable organic compound with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol .[3] It is characterized by a high melting point, typically exceeding 300°C, indicating its crystalline and stable nature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 318-35-4 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [3] |

| Molecular Weight | 235.21 g/mol | [3] |

| Appearance | Off-white powder | [1] |

| Melting Point | > 300 °C | [1][4] |

| Boiling Point (Predicted) | 338.5 ± 37.0 °C | [5] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.40 ± 0.50 | [5] |

| Storage Temperature | 0 - 8 °C, under inert gas | [1][5] |

The structure of this compound is subject to keto-enol tautomerism, a common feature for 4-hydroxyquinolines.[6][7] It predominantly exists in the 4-oxo form (4-quinolone), which is crucial for its biological activity, particularly in the context of fluoroquinolone antibiotics.[8][9] This tautomeric equilibrium can be influenced by the solvent and pH.

Synthesis and Purification

The most established and widely employed method for the synthesis of this compound is a variation of the Gould-Jacobs reaction .[8][10][11] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[10]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established synthetic procedures.[12]

Materials:

-

4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

-

Heat the mixture to 140°C for approximately one hour, allowing the ethanol byproduct to distill off.

-

Cyclization: After the initial reaction, add diphenyl ether to the flask to serve as a high-boiling solvent.

-

Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes to facilitate the intramolecular cyclization.

-

Isolation and Purification: Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

-

Air-dry the purified this compound.

This method typically yields the desired product in good purity and with a yield of around 69%.[12]

Mechanism of Action and Pharmacology

The primary pharmacological significance of this compound stems from its role as a precursor to fluoroquinolone antibiotics .[2] The broader class of quinolone antibiotics exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV .[13][14][15]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[16] DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[13] Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[15] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[14][16] The fluorine atom at the C-6 position, a hallmark of fluoroquinolones, significantly enhances the drug's penetration into bacterial cells and its binding affinity for the target enzymes, thereby increasing its antibacterial potency.[2]

Applications in Research and Drug Development

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.

Antimicrobial Drug Discovery

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics .[2] The 4-hydroxyquinoline-3-carboxylate core is the foundational scaffold for this class of drugs. Through a series of chemical modifications, including N-alkylation and substitution at the C-7 position, a diverse array of potent antibacterial agents can be synthesized.[17][18] For example, derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria.[18] Novel fatty amido derivatives have also been synthesized and evaluated for their antimicrobial and anti-biofilm activities.[19]

Anti-inflammatory and Anticancer Research

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents.[1] The ability to readily modify the core structure allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets. For instance, novel carboxylated quinolone derivatives have demonstrated promising cytotoxicity against various cancer cell lines.[19]

Other Research Applications

Beyond drug discovery, this compound is utilized in several other research contexts:

-

Biological Research: It serves as a tool compound for studying the mechanism of action of quinoline derivatives and for probing the function of bacterial topoisomerases.[1]

-

Analytical Chemistry: It is employed as a reference standard in analytical methods, such as HPLC, for the identification and quantification of related compounds in various matrices.[1]

-

Material Science: Its stable chemical structure makes it a candidate for incorporation into polymers and coatings to enhance properties like UV resistance and durability.[20]

-

Agrochemicals: The quinoline core is also found in some agrochemicals, and this compound is explored for the development of new fungicides and herbicides.[20]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21][22] Avoid inhalation of dust and contact with skin and eyes.[21][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[23] For skin contact, wash off with soap and water.[23] If inhaled, move to fresh air.[21] If swallowed, rinse mouth with water and seek medical attention.[21]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[23] Storage under an inert atmosphere at 2-8°C is recommended.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[21]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably the fluoroquinolone antibiotics. Its versatile and highly functionalized structure provides a robust platform for the development of new therapeutic agents targeting a range of diseases. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, enabling its widespread use in both academic and industrial research. As the challenge of antimicrobial resistance continues to grow, the importance of this key building block in the discovery of next-generation antibiotics and other novel therapeutics is set to increase.

References

-

Gould–Jacobs reaction. In: Wikipedia. [Link]

-

Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information. [Link]

-

Quinolone antibiotic. In: Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

-

Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

-

Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

-

Preparation of ethyl 6-fluoro-7-(pyrrol-1-yl)-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (step D). PrepChem.com. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

-

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

-

ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate. Chongqing Chemdad Co., Ltd. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. PubChem. [Link]

-

(PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

(PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 3. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 5. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. prepchem.com [prepchem.com]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. fishersci.com [fishersci.com]

Mechanism of action of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide on the Core Functional Role of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal molecular scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of therapeutic agents. While the compound itself is not typically an end-stage therapeutic, its core structure, the 4-quinolone-3-carboxylic acid motif, is a "privileged scaffold." This guide delves into the mechanistic implications of this scaffold, focusing on how it forms the foundation for highly active pharmaceutical compounds, particularly in the realm of antimicrobials. We will explore the mechanism of action of its most prominent derivatives, the fluoroquinolone antibiotics, and provide practical experimental protocols for synthesizing and evaluating novel compounds derived from this versatile precursor.

The Privileged Scaffold: The 4-Hydroxyquinoline-3-Carboxylic Acid Core

The 4-quinolone-3-carboxylic acid framework is a cornerstone of modern medicinal chemistry, recognized for its ability to form the basis of numerous bioactive molecules.[1] This structural motif is particularly renowned for its role in the development of quinolone and fluoroquinolone antibiotics, which have been mainstays in treating bacterial infections since 1962.[1] The value of this core lies in its specific three-dimensional structure and its capacity for chemical modification at several key positions, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

The discovery of the antibacterial effects of this class of compounds was serendipitous, arising from an intermediate by-product in the synthesis of chloroquine.[2][3] This discovery paved the way for the development of nalidixic acid, the first quinolone antibiotic, and subsequently, the more potent fluoroquinolones. The presence of a fluorine atom, as in this compound, is known to significantly enhance the biological activity of these derivatives.[4][5]

Primary Mechanism of Action: Fluoroquinolone Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors

The most well-characterized mechanism of action for compounds derived from the this compound scaffold is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them excellent targets for antibacterial agents.

-

DNA Gyrase (Gram-Negative Bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that result in bacterial cell death.

-

Topoisomerase IV (Gram-Positive Bacteria): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, thereby halting cell division and leading to cell death.

The 4-quinolone-3-carboxylic acid core is critical for this inhibitory activity. The carboxylate group at position 3 and the ketone at position 4 are essential for binding to the enzyme-DNA complex, often through interactions with magnesium ions.

Signaling Pathway Diagram

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibacterials: An Expanding Therapeutic Horizon

While the hallmark application is in antibacterial therapy, the 4-quinolone-3-carboxylic acid scaffold is a versatile platform for developing agents with other therapeutic activities. Researchers have synthesized derivatives exhibiting:

-

Anticancer Activity: Certain quinolone derivatives have shown promising cytotoxicity against various cancer cell lines, including DU145, A549, SKOV3, and MCF7.[8]

-

Anti-inflammatory Properties: The core structure is being explored for the development of new anti-inflammatory agents.[4][5]

-

Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes, including matrix metalloproteinases and glycogen synthase kinase-3 (GSK-3).[2][9][10]

-

Antiviral (Anti-HIV) Activity: The scaffold has been used to design compounds that modulate cannabinoid receptors and inhibit HIV integrase.[1]

These diverse applications underscore the importance of this compound as a starting material for combinatorial chemistry and drug discovery campaigns.

Experimental Protocols for Synthesis and Evaluation

The true value of this compound is realized in the laboratory. Below are representative protocols for the synthesis of derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of a Novel N-Substituted Fluoroquinolone Derivative

This protocol outlines a general two-step process to introduce a novel side chain, a common strategy to create new chemical entities for screening.

Step 1: Hydrolysis of the Ethyl Ester

-

Suspend this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 2: Amide Coupling with a Primary Amine

-

Dissolve the carboxylic acid from Step 1 (1 equivalent) in anhydrous Dimethylformamide (DMF).

-

Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the desired primary amine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final N-substituted derivative.

Experimental Workflow Diagram

Caption: General workflow for synthesizing novel fluoroquinolone derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Data Summary

The efficacy of novel derivatives is typically quantified by their MIC values. Lower values indicate higher potency.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 8a | Staphylococcus aureus MTCC 96 | 3.9 | [8] |

| Derivative 8a | Bacillus subtilis MTCC 121 | 4.6 (Anti-biofilm) | [8] |

| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | (Typical Literature Value) |

| Ciprofloxacin | Bacillus subtilis | 0.125 - 0.5 | (Typical Literature Value) |

Conclusion

This compound is more than a mere chemical intermediate; it is a foundational building block that grants access to a rich and diverse chemical space. Its core structure is responsible for the potent antibacterial activity of the vast fluoroquinolone class by targeting essential bacterial enzymes. The continued exploration of derivatives from this scaffold promises new therapeutic agents, not only for combating infectious diseases but also for treating cancer, inflammation, and other complex human conditions. The provided protocols offer a starting point for researchers to harness the potential of this remarkable scaffold in their own drug discovery endeavors.

References

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. ResearchGate. [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. [Link]

-

6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate. [Link]

-

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

-

Derivatives of Carboxylic Acids. Michigan State University Chemistry. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Ethyl 6-(tert-butyl)-4-hydroxyquinoline-3-carboxylate 1g. Dana Bioscience. [Link]

-

6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]

-

6-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]

- Drug targets of delayed aging and human brain diseases.

-

Sichuan Haisco Pharmaceutical discovers new METTL3 inhibitors for cancer. BioWorld. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

For Immediate Release

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₂H₁₀FNO₃, Molar Mass: 235.21 g/mol ) belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the C-6 position and a hydroxyl group at the C-4 position significantly influences the molecule's electronic properties and potential biological interactions. Accurate interpretation of its spectroscopic data is not merely an academic exercise but a critical step in ensuring the quality and reproducibility of research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester group, and the hydroxyl and amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl) |

| ~7.0-8.0 | Multiplet | 3H | Aromatic Protons |

| ~8.5 | Singlet | 1H | C2-H |

| ~11.0 | Broad Singlet | 1H | N-H |

| ~12.0 | Broad Singlet | 1H | O-H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₃ (Ethyl) |

| ~60 | -OCH₂- (Ethyl) |

| ~105-140 | Aromatic Carbons (with C-F coupling) |

| ~165 | C=O (Ester) |

| ~175 | C4-OH |

| ~180 | C=O (Ketone tautomer) |

Note: These are predicted values. The quinoline core carbons will exhibit complex splitting patterns due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (Ester) |

| ~1650 | Strong | C=O stretching (Ketone tautomer) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (Ester) |

| ~1200 | Strong | C-F stretching |

A theoretical and spectroscopic study of this molecule has been reported, and the IR spectrum is discussed in detail in the scientific literature.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The predicted monoisotopic mass of this compound is 235.0645 Da.[2] In a typical mass spectrum, a molecular ion peak ([M]⁺) at m/z 235 would be expected. Depending on the ionization technique used, other adduct ions such as [M+H]⁺ (m/z 236) or [M+Na]⁺ (m/z 258) may also be observed.[2]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 235.0639 |

| [M+H]⁺ | 236.0718 |

| [M+Na]⁺ | 258.0537 |

Source: PubChem CID 710779[2]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity of the compound. This guide serves as a foundational resource for scientists, empowering them with the knowledge to effectively utilize spectroscopic techniques in their research and development of novel quinoline-based therapeutics.

References

-

Rimarčík, J., et al. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 993(1-3), 249-256. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate formulation, purification, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate.[3][4][5] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility in various solvents is paramount. Poor solubility can lead to significant challenges during drug development, including difficulties in formulation, reduced absorption in the body, and inconsistent clinical outcomes.[6][7] This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing both expected solubility profiles and a robust experimental protocol for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][8] |

| Molecular Weight | 235.21 g/mol | [1][8] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | > 300 °C | [1][2] |

| Predicted pKa | ~2.40 ± 0.50 | [9] |

| Structure |

The high melting point of this compound suggests a stable crystalline lattice with strong intermolecular forces, which often correlates with lower solubility. The predicted pKa indicates that the 4-hydroxy group is acidic, and its ionization state will be highly dependent on the pH of the solvent, a key factor in its aqueous solubility.

Theoretical Principles Governing Solubility

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of several factors. For this compound, the following principles are of primary importance:

-

"Like Dissolves Like" (Polarity): The solubility of a solute is maximized in a solvent of similar polarity. This compound has both polar (hydroxy, ester, quinoline nitrogen) and non-polar (benzene ring, ethyl chain) regions, making its solubility dependent on the overall polarity of the solvent.

-

Hydrogen Bonding: The 4-hydroxy group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be more effective at solvating the molecule than non-polar, aprotic solvents.

-

pH-Dependent Solubility: As a weak acid, the solubility of this compound in aqueous solutions will be significantly influenced by pH. At pH values above its pKa, the hydroxyl group will deprotonate, forming a more soluble anionic species. Conversely, at pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. Quinolones are generally poorly soluble in water at a pH between 6 and 8.[10]

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Procedure

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration in the chosen solvent. b. Perform a serial dilution of the stock solution to create a series of standards of decreasing concentration. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax for quinolones is typically in the UV range. [11][12] d. Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed. b. Pipette a known volume of the desired solvent into the vial. c. Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C). d. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis and Calculation: a. Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at the λmax. c. Use the calibration curve equation to calculate the concentration of the diluted sample. d. Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in that solvent.

Conclusion

This guide has provided a detailed overview of the solubility of this compound, a compound of significant interest in pharmaceutical development. While precise quantitative data is sparse in public literature, a strong understanding of its physicochemical properties allows for a reliable estimation of its solubility profile. The provided shake-flask protocol offers a robust and validated method for researchers to determine the exact solubility in any solvent system of interest, thereby empowering informed decisions in formulation and development processes.

References

-

ACS Publications. (n.d.). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PubMed Central. Retrieved from [Link]

- Chauhan, V. C., Patel, D. D., Rana, M. J., & Shah, M. A. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Inventi Rapid: Pharm Analysis & Quality Assurance.

-

PMC. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Retrieved from [Link]

-

J-Stage. (2009). Spectrophotometric Determination of Quinolone Antibiotics by an Association Complex Formation with Aluminum(III) and Erythrosin. Retrieved from [Link]

-

PMC. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PubMed Central. Retrieved from [Link]

-

PubMed. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Regulations.gov. (n.d.). Aqueous solubilities of some variously substituted quinolone antimicrobials. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H10FNO3). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 85418-73-1|Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. This compound , 98% , 318-35-4 - CookeChem [cookechem.com]

- 9. 318-35-4|this compound|BLD Pharm [bldpharm.com]

- 10. ldh.la.gov [ldh.la.gov]

- 11. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpsbr.org [jpsbr.org]

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of the quinolone antibiotics, from a serendipitous discovery to a cornerstone of antibacterial therapy, represents a remarkable chapter in medicinal chemistry and pharmacology. This guide provides a technical exploration of the discovery and historical development of fluoroquinolone compounds. It delves into the pivotal moments, from the unearthing of the first-generation quinolone, nalidixic acid, to the rational design and synthesis of successive generations of fluoroquinolones with progressively enhanced potency and broader spectra of activity. Key structure-activity relationships (SAR), the elucidation of their dual mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and the persistent challenge of antimicrobial resistance are examined in detail. This document serves as a comprehensive resource, synthesizing foundational knowledge with field-proven insights to support ongoing research and development in this critical class of antibacterial agents.

The Dawn of the Quinolones: An Accidental Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid impurity.[1][2] This compound exhibited modest antibacterial activity, prompting further investigation into related structures. This exploration led to the synthesis of nalidixic acid, the first clinically useful quinolone.[3][4][5]